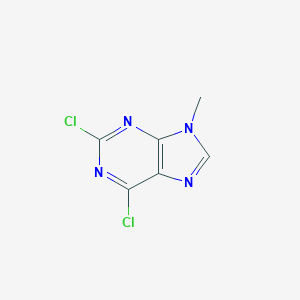
2,6-dichloro-9-methyl-9H-purine
Vue d'ensemble
Description
2,6-Dichloro-9-methyl-9H-purine is a chemical compound that acts as a reagent in the synthesis of highly selective inhibitors of PI3K-δ used in the treatment of inflammatory diseases such as leukocyte-related illnesses .
Molecular Structure Analysis
The molecular formula of this compound is C6H4Cl2N4. The InChI code is 1S/C6H4Cl2N4/c1-12-2-9-3-4 (7)10-6 (8)11-5 (3)12/h2H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 203.03, and an InChI code of 1S/C6H4Cl2N4/c1-12-2-9-3-4 (7)10-6 (8)11-5 (3)12/h2H,1H3 .Applications De Recherche Scientifique
Synthesis and Biological Activity : 2,6-dichloro-9-methyl-9H-purine has been used in the synthesis of compounds with biological activity. For instance, its reaction with 2,6-difluorobenzyl alcohol yielded products with potential as phosphodiesterase inhibitors (Kozai & Maruyama, 1999).
Anticonvulsant Agents : Derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties, representing a new class of compounds for seizure control (Kelley et al., 1988).
Radiolabelled Precursors : It has been used in the synthesis of radiolabelled precursors for 14C-nucleosides, playing a significant role in drug development and pharmacological studies (Valsborg et al., 1995).
Antirhinovirus Activity : Some derivatives, such as 9-benzyl-6-(dimethylamino)-9H-purines, have shown activity against rhinoviruses, suggesting potential in antiviral therapies (Kelley et al., 1988).
Antimicrobial and Antiprotozoal Activity : Modifications of this compound have yielded compounds with promising antimicrobial and antiprotozoal properties, showing potential in the treatment of infections (Roggen et al., 2011).
Antituberculosis Potential : Certain derivatives exhibited high activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis drugs (Bakkestuen et al., 2005).
Chemical Reactions and Catalysis : The compound has been involved in studies focusing on chemical reactions and catalysis, contributing to the development of new synthetic methods (Tumma et al., 2010).
Antimalarial Agents : In silico studies and synthesis of this compound analogues have shown potential as antimalarial agents, addressing drug resistance issues in malaria treatment (Verma et al., 2022).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,6-Dichloro-9-methyl-9H-purine plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine receptors, where it acts as an antagonist. This interaction inhibits the binding of adenosine, thereby modulating various physiological processes. Additionally, this compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to modulate neurotransmitter release by blocking adenosine receptors. This can influence synaptic transmission and neural communication. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. These effects are mediated through the inhibition of kinases and disruption of cellular signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. By binding to adenosine receptors, it prevents the activation of these receptors by endogenous adenosine, thereby inhibiting downstream signaling pathways. Additionally, the compound’s ability to inhibit kinases involves binding to the active site of these enzymes, blocking their catalytic activity. This inhibition can lead to alterations in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to this compound in cell cultures has shown sustained inhibitory effects on adenosine receptors and kinases, leading to prolonged changes in cellular function. These effects include altered cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to modulate physiological processes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s ability to inhibit multiple kinases and disrupt normal cellular functions. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, resulting in their excretion from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This accumulation can influence its overall pharmacokinetics and biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and receptors. It can also be transported into the nucleus, where it may influence gene expression and other nuclear processes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its activity .
Propriétés
IUPAC Name |
2,6-dichloro-9-methylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMJNDVUIMQFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364849 | |
| Record name | 2,6-dichloro-9-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-10-7 | |
| Record name | 2,6-dichloro-9-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-9-methyl-9h-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
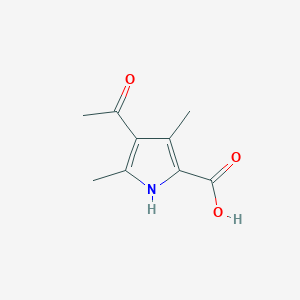
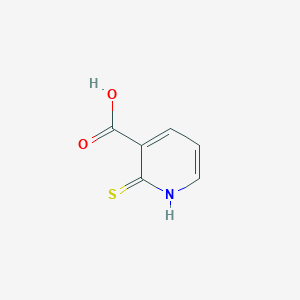

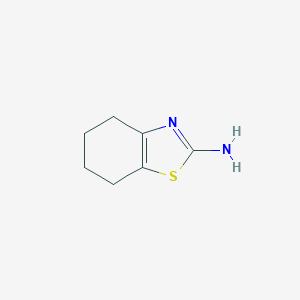
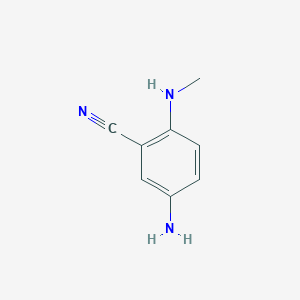
![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
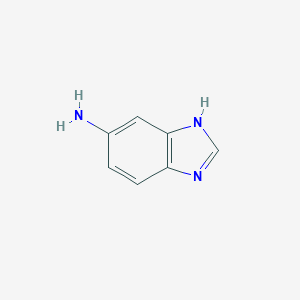



![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
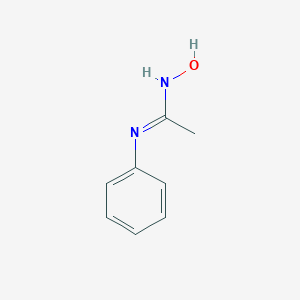
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)
